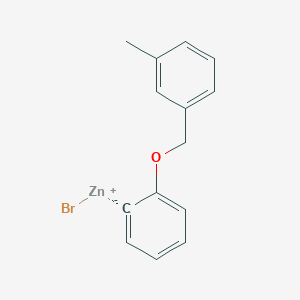
2-(3'-MethylbenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 2-(3’-Methylbenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(3’-Methylbenzyloxy)phenyl bromide+Zn→2-(3’-Methylbenzyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2-(3’-Methylbenzyloxy)phenylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the product, which is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.25 M.
Chemical Reactions Analysis
Types of Reactions
2-(3’-Methylbenzyloxy)phenylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Cross-Coupling Reactions: Participates in reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can replace halides in organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and imines.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran, diethyl ether, and other non-protic solvents.
Major Products
The major products formed from reactions involving 2-(3’-Methylbenzyloxy)phenylzinc bromide include complex organic molecules with new carbon-carbon bonds, such as biaryl compounds and substituted aromatic rings.
Scientific Research Applications
2-(3’-Methylbenzyloxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drug candidates through the formation of complex molecular structures.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3’-Methylbenzyloxy)phenylzinc bromide involves its role as a nucleophile in organic reactions. The zinc atom in the compound coordinates with the carbon atom, making it highly reactive towards electrophiles. This reactivity allows the compound to participate in various carbon-carbon bond-forming reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzylzinc bromide
- Phenylzinc bromide
- 4-Methylbenzylzinc chloride
Uniqueness
2-(3’-Methylbenzyloxy)phenylzinc bromide is unique due to the presence of the 3’-methylbenzyloxy group, which imparts specific reactivity and selectivity in organic synthesis. This compound offers distinct advantages in forming carbon-carbon bonds and modifying aromatic rings, making it a valuable reagent in various synthetic applications.
Properties
Molecular Formula |
C14H13BrOZn |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-3-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14;;/h2-8,10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
KZTOLAZHYMSKFB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















